molecular formula C14H26N4O B11759255 {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine

Cat. No.: B11759255
M. Wt: 266.38 g/mol
InChI Key: CCZSGGUSMDWFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is a complex organic compound that features both a pyrazole ring and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation: The pyrazole ring is then alkylated using 2-methylpropyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with a dehydrating agent like phosphorus oxychloride.

    Coupling: Finally, the pyrazole and morpholine rings are coupled together using a suitable linker, such as a bromoethylamine, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazole and morpholine rings.

    Reduction: Reduction reactions can occur at the carbon-nitrogen double bonds within the rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkyl groups attached to the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated nitrogen atoms.

    Substitution: Substituted derivatives with various functional groups replacing the original alkyl groups.

Scientific Research Applications

Chemistry

In organic synthesis, {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound can be used as a ligand in binding studies due to its ability to interact with various biomolecules.

Medicine

In medicinal chemistry, the compound shows potential as a pharmacophore for the development of new drugs, particularly those targeting neurological and inflammatory pathways.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, while the morpholine ring can enhance solubility and bioavailability. The compound can modulate various biochemical pathways, including those involved in inflammation and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(piperidin-4-yl)ethyl]amine
  • {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(pyrrolidin-4-yl)ethyl]amine

Uniqueness

Compared to similar compounds, {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine offers a unique combination of stability, reactivity, and solubility. The presence of both pyrazole and morpholine rings provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H26N4O

Molecular Weight

266.38 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C14H26N4O/c1-13(2)12-18-14(3-4-16-18)11-15-5-6-17-7-9-19-10-8-17/h3-4,13,15H,5-12H2,1-2H3

InChI Key

CCZSGGUSMDWFPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNCCN2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.